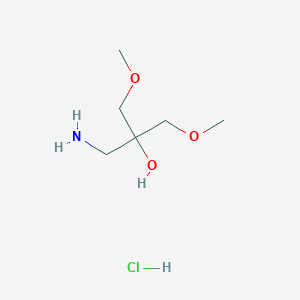![molecular formula C36H38F2O2 B2459536 (8S,11R,13S,14S,17S)-17-(1,1-Difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one CAS No. 2012591-09-0](/img/structure/B2459536.png)
(8S,11R,13S,14S,17S)-17-(1,1-Difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EC359 is a first-in-class small-molecule inhibitor designed to target the leukemia inhibitory factor receptor (LIFR). This compound has shown significant potential in inhibiting oncogenic signaling pathways, particularly in triple-negative breast cancer (TNBC) cells . EC359 directly interacts with LIFR to block the interaction between leukemia inhibitory factor (LIF) and LIFR, thereby inhibiting downstream signaling pathways such as STAT3, mTOR, and AKT .
Preparation Methods
Synthetic Routes and Reaction Conditions
EC359 was rationally designed and synthesized to emulate the LIF/LIFR binding site. The synthesis involves in silico docking studies to identify the putative interaction of EC359 with the LIF/LIFR complex . The compound is prepared through a series of organic reactions, including the formation of key intermediates and final coupling reactions under specific conditions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and buffers such as HEPES at pH 7.4 .
Industrial Production Methods
While specific details on the industrial production methods of EC359 are not widely available, the compound’s synthesis likely involves scalable organic synthesis techniques. These methods would ensure the production of EC359 with high purity and yield, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
EC359 undergoes various chemical reactions, including:
Inhibition of LIF/LIFR Interaction: EC359 effectively blocks the physical and functional interaction between LIF and LIFR.
Ferroptosis Induction: EC359 has been identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxide accumulation.
Common Reagents and Conditions
Microscale Thermophoresis Assays: These assays involve serial dilution of EC359 in a buffer containing HEPES, sodium chloride, ethylenediaminetetraacetic acid (EDTA), Tween-20, and DMSO.
Cell Culture Studies: EC359 is tested in various cell lines to evaluate its effects on cell viability, invasion, and apoptosis
Major Products Formed
The primary outcome of EC359’s reactions is the inhibition of LIF/LIFR-driven signaling pathways, leading to reduced cell viability, invasiveness, and increased apoptosis in cancer cells .
Scientific Research Applications
EC359 has a wide range of scientific research applications, including:
Cancer Research: EC359 is primarily used in cancer research to study its effects on TNBC and other solid tumors. .
Ferroptosis Studies: EC359 is used to investigate the mechanisms of ferroptosis and its potential therapeutic applications.
Drug Development: EC359 serves as a model compound for developing new inhibitors targeting the LIF/LIFR axis in various cancers
Mechanism of Action
EC359 exerts its effects by directly interacting with LIFR, thereby blocking the interaction between LIF and LIFR . This inhibition leads to the attenuation of multiple signaling pathways, including STAT3, mTOR, and AKT . Additionally, EC359 induces ferroptosis by promoting the accumulation of lipid peroxides, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
EC330: Another LIFR-targeting small molecule that shares similar properties with EC359 in inducing ferroptosis.
CTF1, CNTF, and OSM: These are other LIFR ligands that interact at the LIF/LIFR interface and are effectively blocked by EC359.
Uniqueness of EC359
EC359 stands out due to its high specificity and potency in inhibiting LIF/LIFR interactions. It exhibits distinct pharmacologic advantages, including oral bioavailability and in vivo stability . Additionally, EC359’s ability to induce ferroptosis adds to its uniqueness as a therapeutic agent .
Properties
IUPAC Name |
(8S,11R,13S,14S,17S)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38F2O2/c1-6-36(37,38)35(40)16-15-31-29-13-11-26-19-27(39)12-14-28(26)33(29)30(20-34(31,35)5)24-7-9-25(10-8-24)32-22(3)17-21(2)18-23(32)4/h1,7-10,17-19,29-31,40H,11-16,20H2,2-5H3/t29-,30+,31-,34-,35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHXLJGAODIDAX-WQQPUSSASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3CC4(C(CCC4(C(C#C)(F)F)O)C5C3=C6CCC(=O)C=C6CC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)[C@H]3C[C@]4([C@@H](CC[C@]4(C(C#C)(F)F)O)[C@H]5C3=C6CCC(=O)C=C6CC5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2459453.png)

![3-[3-(4-Fluorophenoxy)propyl]-1,2,3-benzotriazin-4-one](/img/structure/B2459456.png)

![(4-chlorophenyl)[4-(1H-indol-4-yl)piperazino]methanone](/img/structure/B2459458.png)
![3-amino-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2459459.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2459460.png)



![2-[(but-2-yn-1-yl)(prop-2-yn-1-yl)amino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2459467.png)


![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide](/img/structure/B2459474.png)
